molecular formula C5H15ClN2Si B077359 Silanediamine, 1-chloro-N,N,N',N',1-pentamethyl- CAS No. 10339-02-3

Silanediamine, 1-chloro-N,N,N',N',1-pentamethyl-

Cat. No. B077359
CAS RN: 10339-02-3
M. Wt: 166.72 g/mol
InChI Key: BZHQCJMLAYVPCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Silanediamine, 1-chloro-N,N,N’,N’,1-pentamethyl- is a chemical compound with the formula C₅H₁₆N₂Si . It is also known as N,N,N’,N’,1-pentamethylsilanediamine .


Molecular Structure Analysis

The molecular structure of Silanediamine, 1-chloro-N,N,N’,N’,1-pentamethyl- is represented by the canonical SMILES: CN©Si(Cl)N©C . The molecular weight is 166.72 g/mol.


Physical And Chemical Properties Analysis

The physical and chemical properties of Silanediamine, 1-chloro-N,N,N’,N’,1-pentamethyl- include a density of 0.798 g/mL at 20 °C . It has a molecular weight of 132.28 . The compound has a boiling point of 89.7 °C at 760 mmHg, and a vapour pressure of 58.1 mmHg at 25°C .

Scientific Research Applications

  • Coordination Abilities and Stability Studies in Rhodium Derivatives : The novel N,N'-diphosphino-silanediamine ligand was investigated for its coordination abilities toward rhodium. This study focused on synthesizing different rhodium derivatives and exploring their stability against incoming nucleophiles, highlighting the ligand's reactivity and potential applications in catalysis or material science (Passarelli & Benetollo, 2011).

  • Silicon Atom Coordination in Pentacoordinate Chlorotrimethylsilane Derivative : This research explored the structural aspects of a pentacoordinate silicon atom in a chlorotrimethylsilane derivative. The study provided insights into the molecular structure and intermolecular interactions, which are crucial for understanding the reactivity and potential applications of such compounds (Brendler et al., 2009).

  • Synthesis and Characterization of Silazadiamines : This study involved synthesizing silazadiamines with a vinyl group attached to one of the silicon atoms. These compounds were characterized using various spectroscopic techniques, providing valuable information for their potential use in material science or organic synthesis (Ramakrishna & Elias, 1997).

  • Transsilylation Reactions and Chelate Compound Formation : The reaction of N-methyl-N-trimethylsilylacetamide with silanes led to the formation of pentacoordinate silicon chelate compounds. This research contributes to the understanding of silicon chemistry, particularly in the context of organic synthesis (Lazareva & Lazarev, 2017).

  • Surface Modification Using Silylating Agents : N-silyldimethylamines, including chloro(5-X-3,3-dimethylpentyl)-dimethylsilanes, were used for chemical surface modification of hydroxylated silicon dioxide. This research has implications for enhancing surface properties and stability in various industrial applications (Schneider et al., 1990).

  • Antimicrobial Efficacy of N-Halamine Siloxanes on Cotton : This study addressed the synthesis of N-halamine silane coatings for cotton fabrics, demonstrating their effectiveness in inactivating harmful bacteria. The research has potential applications in the development of antimicrobial textiles (Ren et al., 2008).

Safety And Hazards

Silanediamine, 1-chloro-N,N,N’,N’,1-pentamethyl- is highly flammable and may cause burns. It is advised to keep it away from sources of ignition and to wear suitable protective clothing, gloves, and eye/face protection when handling it .

properties

IUPAC Name

N-[chloro-(dimethylamino)-methylsilyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H15ClN2Si/c1-7(2)9(5,6)8(3)4/h1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHQCJMLAYVPCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)[Si](C)(N(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15ClN2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7065041
Record name Silanediamine, 1-chloro-N,N,N',N',1-pentamethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7065041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silanediamine, 1-chloro-N,N,N',N',1-pentamethyl-

CAS RN

10339-02-3
Record name 1-Chloro-N,N,N′,N′,1-pentamethylsilanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10339-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silanediamine, 1-chloro-N,N,N',N',1-pentamethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010339023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silanediamine, 1-chloro-N,N,N',N',1-pentamethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silanediamine, 1-chloro-N,N,N',N',1-pentamethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7065041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-N,N,N',N',1-pentamethylsilanediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.652
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.